1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol
Description
Table 1: Synonyms and Alternative Names
| Synonym | Source |
|---|---|
| 1-CARBAZOL-9-YL-3-M-TOLYLAMINO-PROPAN-2-OL | Commercial suppliers |
| 9H-Carbazole-9-ethanol, α-[[(3-methylphenyl)amino]methyl]- | IUPAC-style variant |
Table 2: Registry Identifiers
| Identifier Type | Number | Database/Platform |
|---|---|---|
| CAS Registry | 300732-90-5 | Chemical Abstracts Service |
| MDL Number | MFCD00572922 | Molfile Database |
| CBNumber | CB23843882 | ChemicalBook |
These identifiers facilitate unambiguous referencing in scientific literature and regulatory contexts.
Molecular Formula and Weight Analysis
The molecular formula C22H22N2O comprises:
- 22 carbon atoms : Distributed across the carbazole (12 carbons), propanolamine (3 carbons), and m-tolyl (7 carbons) groups.
- 22 hydrogen atoms : All hydrogens are bonded to carbons or nitrogens in the aromatic and aliphatic regions.
- 2 nitrogen atoms : One in the carbazole’s pyrrole ring and one in the m-tolylamino substituent.
- 1 oxygen atom : Located in the hydroxyl group of the propanolamine chain.
The molecular weight of 330.42 g/mol is calculated as follows:
- Carbazole (C12H9N) : 167.21 g/mol
- Propanolamine (C3H9NO) : 75.11 g/mol
- m-Tolyl (C7H7) : 91.13 g/mol
- Adjustments for bonding : Subtraction of one hydrogen from the propanolamine and addition of one hydrogen to the amino group yield the final weight.
Table 3: Molecular Weight Breakdown
| Component | Formula Contribution | Weight (g/mol) |
|---|---|---|
| Carbazole | C12H9N | 167.21 |
| Propanolamine | C3H9NO | 75.11 |
| m-Tolylamino | C7H7N | 105.15 |
| Total | C22H22N2O | 330.42 |
This analysis confirms the compound’s stoichiometric consistency with its structural formula.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-7-6-8-17(13-16)23-14-18(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,18,23,25H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOBBMQWHEDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol typically involves the following steps:
Formation of the Carbazole Derivative: The carbazole moiety can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.
Attachment of the Propanol Chain: The carbazole derivative is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to form the propanol chain.
Introduction of the Tolylamino Group: The final step involves the reaction of the intermediate with m-toluidine under acidic or basic conditions to introduce the tolylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, catalysts, and solvents to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) in the tolylamino moiety can be reduced to an amine.
Substitution: The aromatic rings in the carbazole and tolylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol depends on its specific application:
Organic Electronics: Functions as a hole-transport material by facilitating the movement of positive charge carriers (holes) through the device.
Pharmaceuticals: May interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Carbazole derivatives exhibit significant variability in biological activity based on substituents attached to the carbazole core and the propanol side chain. Below is a comparative analysis of structurally related compounds:
Key Observations
The m-tolylamino group in the target compound may offer a balance between steric effects and lipophilicity compared to analogs with ortho-tolyl (e.g., ) or para-substituted aryl groups.
Amino Side Chain Modifications: Substitution with bulkier groups (e.g., phenethylamino in ) retains molecular weight (~344) but may alter binding kinetics due to increased hydrophobicity. Dimethylamino groups (8a) reduce steric hindrance, improving clathrin-mediated endocytosis inhibition .
Complex Derivatives: Carvedilol impurities () demonstrate that extended branching and methoxyphenoxy groups significantly increase molecular weight (>600 Da), likely impacting bioavailability.
Biological Activity Trends: Brominated carbazoles (e.g., 8a, 20) consistently show lower IC50 values in dynamin-related assays, suggesting halogenation enhances target engagement . The target compound’s m-tolylamino group, while structurally distinct from benzyl or phenethyl analogs, may optimize interactions with receptors due to its moderate electron-donating effects.
Biological Activity
1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a carbazole moiety, which is known for its electron-rich properties and ability to participate in various chemical reactions. The presence of the m-tolylamino group enhances its biological activity by potentially influencing interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Receptor Modulation : The structural features suggest potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.
Case Studies and Experimental Data
- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of carbazole, including this compound, exhibited significant AChE inhibitory activity. The IC50 values were reported in the micromolar range, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .
- Fluorescence Properties : Research indicates that carbazole derivatives display fluorescence due to π–π stacking interactions. This property can be exploited in bioimaging and as fluorescent probes in biological assays .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells—an important factor in aging and various diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol | Structure | Moderate AChE inhibition |
| 1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol | Structure | Low AChE inhibition |
The structural differences in the tolyl groups significantly influence their biological activities, illustrating the importance of molecular configuration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol with high purity?
- Methodological Answer :
- Use multi-step nucleophilic substitution reactions under anhydrous conditions (e.g., dry THF or DMF) with inert gas protection (N₂/Ar) to prevent oxidation .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate formation using -NMR. Final purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterize the final product using high-resolution mass spectrometry (HRMS) and -NMR to verify regioselectivity and absence of byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Combine spectroscopic techniques:
- FTIR : Confirm functional groups (e.g., hydroxyl at ~3400 cm⁻¹, aromatic C-H stretching) .
- NMR : Assign peaks for carbazole protons (δ 8.1–8.3 ppm, aromatic) and m-tolylamino protons (δ 6.5–7.2 ppm) .
- X-ray crystallography : Use SHELXL for single-crystal refinement to resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Neuroprotection : Measure glutamate-induced cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) via LDH release assays .
- Enzyme inhibition : Test α-glucosidase or kinase inhibition using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at carbazole C3/C6) and compare bioactivity trends .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., Bcl-2 for anticancer activity) and validate with mutagenesis assays .
- Metabolomic profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from metabolic byproducts .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo applications?
- Methodological Answer :
- Prodrug design : Introduce acetyl or PEG groups to the hydroxyl moiety to enhance solubility and bioavailability .
- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve blood-brain barrier penetration for neuroprotection studies .
- Pharmacokinetic modeling : Conduct compartmental analysis after IV/oral administration in rodents to optimize dosing regimens .
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
- Methodological Answer :
- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL-2018: Apply TWIN/BASF commands for twinned crystals and validate with R-factor convergence (<5%) .
- Compare experimental vs. computed (DFT) bond angles to confirm stereochemistry .
Data Analysis & Quality Control
Q. What analytical techniques ensure batch-to-batch consistency in pharmacological studies?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (methanol/water, 70:30) to quantify purity (>98%) and detect impurities (e.g., dehydrohalogenation byproducts) .
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates suitability for long-term storage) .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Free-energy perturbation (FEP) : Simulate ligand-binding thermodynamics to identify force field inaccuracies .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) experimentally to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
